1-Mononitroglycerin

Description

Contextualization within Glycerol (B35011) Nitrates Research

Glycerol, a simple triol, readily undergoes nitration when treated with nitrating agents, typically a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." This process can lead to the formation of glyceryl mononitrates, dinitrates, and trinitrate. The most widely recognized glycerol nitrate (B79036) is glyceryl trinitrate (GTN), commonly known as nitroglycerin, first synthesized by Ascanio Sobrero in 1847. mdpi.comingentaconnect.comresearchgate.net

Significance of 1-Mononitroglycerin as a Research Subject

This compound holds considerable significance in chemical research due to its multifaceted roles. Chemically, it serves as an important intermediate in the synthesis of various glycerol nitrate compounds, including those with energetic properties. researchgate.netsemanticscholar.orgsmolecule.com Its structure, featuring both hydroxyl and nitrate functionalities, contributes to its distinct chemical reactivity and thermal stability, making it a subject of study in reaction kinetics and materials science. ebi.ac.uknasa.govdekra-uk.co.uk

Furthermore, 1-MNG is recognized as a significant metabolite and degradation product of nitroglycerin. This biological and chemical relevance makes it a key analyte in environmental monitoring, toxicology, and pharmaceutical research. ebi.ac.uknih.govcerilliant.commedwinpublishers.com Its identification and quantification are vital for understanding the fate of nitroglycerin in various systems and for developing analytical methodologies. Consequently, 1-MNG is synthesized and certified as a reference material, supporting its use in chromatography and mass spectrometry-based applications. cerilliant.comsigmaaldrich.com

Overview of Key Academic Research Trajectories

Academic research concerning this compound spans several key areas:

Synthesis and Formation Pathways: Studies focus on the nitration of glycerol, investigating reaction parameters such as temperature, acid concentration, and reactant ratios to optimize the production of glycerol nitrates. Kinetic modeling is employed to understand the relative rates of nitration at primary versus secondary hydroxyl groups, which dictates the formation of 1-MNG and its isomer, 2-mononitroglycerin. researchgate.netsemanticscholar.orgengj.org

Degradation and Metabolism: Research explores the pathways by which nitroglycerin is broken down, both chemically and through microbial action. 1-MNG is consistently identified as a key intermediate in these degradation cascades, leading to investigations into the specific enzymes and biochemical mechanisms responsible for its transformation. ebi.ac.uknih.govmedwinpublishers.com

Chemical Properties and Stability: Investigations delve into the intrinsic chemical properties of 1-MNG, including its thermal stability, decomposition characteristics, and reactivity. Computational studies, such as density functional theory, are utilized to predict and understand its molecular structure, bonding, and energetic properties. ebi.ac.uknasa.govdekra-uk.co.ukdntb.gov.ua

Analytical Method Development: Given its role as a metabolite and potential impurity, significant effort has been directed towards developing sensitive and accurate analytical methods for detecting and quantifying 1-MNG. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed, often identifying 1-MNG as an ion cluster in mass spectral analysis. nih.govresearchgate.netiu.edu

Reference Standards: The availability of high-purity 1-MNG as a certified reference material is crucial for analytical and pharmaceutical research, enabling accurate calibration and validation of analytical methods. cerilliant.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes | Source |

| Chemical Formula | C₃H₇NO₅ | ebi.ac.uknih.govnist.govsigmaaldrich.comguidechem.com | |

| Molecular Weight | 137.09 g/mol | ebi.ac.uknist.govsigmaaldrich.comguidechem.com | |

| CAS Registry Number | 624-43-1 | ebi.ac.uknist.govsmolecule.comcerilliant.comsigmaaldrich.comguidechem.com | |

| IUPAC Name | 2,3-dihydroxypropyl nitrate | ebi.ac.uknih.gov | |

| Synonyms | 1-MNG, Glycerol 1-mononitrate, Glyceryl 1-mononitrate | ebi.ac.uknih.govnist.govcerilliant.comsigmaaldrich.com | |

| Enthalpy of Formation (liquid) | -577 ± 3 kJ/mol | nist.gov | |

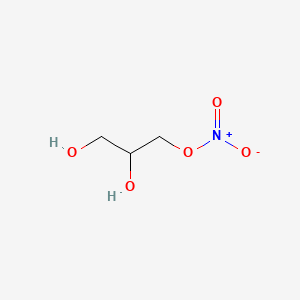

| Chemical Structure | Glycerol backbone with a nitrate ester at the primary hydroxyl group. | ebi.ac.uknih.govnist.gov |

Table 2: Typical Glycerol Nitration Conditions and Product Distribution

| Parameter | Typical Range/Condition | Notes | Source |

| Reactants | Glycerol, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Mixed acid nitration is the standard method. | wikipedia.orgvaisala.com |

| Nitric Acid Concentration | 69% - 87% | Higher concentrations generally favor more nitrated products. | researchgate.netsemanticscholar.org |

| Molar Ratio (HNO₃/Glycerol) | 1:1 to 7:1 | Higher ratios typically lead to higher degrees of nitration. | researchgate.netsemanticscholar.org |

| Reaction Temperature | 10-30 °C (for DNG synthesis) | Controlled temperature is crucial for managing exothermicity and reaction selectivity. | semanticscholar.orgwikipedia.org |

| Primary vs. Secondary Reactivity | Primary hydroxyl groups react faster than secondary. | This difference in reactivity leads to the preferential formation of 1-MNG over 2-MNG. | semanticscholar.orgengj.org |

| Major Products | This compound (1-MNG), 2-Mononitroglycerin (2-MNG), Dinitroglycerins (1,2-DNG, 1,3-DNG), Trinitroglycerin (TNG) | The distribution depends heavily on reaction conditions. | nih.govresearchgate.netsemanticscholar.org |

Detailed Research Findings

Research into glycerol nitration highlights the complexity of product formation. The nitration of glycerol is a multi-step process where the primary hydroxyl groups are more susceptible to nitration than the secondary ones, leading to a higher yield of this compound compared to its isomer, 2-mononitroglycerin, under controlled conditions. semanticscholar.orgengj.org The reaction kinetics indicate that the formation of mononitrates is generally faster than dinitrates, which in turn are faster than the formation of trinitroglycerin. semanticscholar.org

In the context of nitroglycerin's fate, 1-MNG plays a critical role as an intermediate in its degradation pathways. For instance, studies on microbial degradation have shown that Arthrobacter sp. strain JBH1 metabolizes nitroglycerin through a sequence involving 1,2-dinitroglycerin (B1197951) and then this compound before further breakdown to glycerol. ebi.ac.uknih.govmedwinpublishers.com This metabolic pathway involves specific enzymes, such as flavoproteins and glycerol kinases, which catalyze the selective denitration and subsequent transformations of 1-MNG. ebi.ac.ukmedwinpublishers.com

Analytical research has established 1-MNG's presence and detection limits using advanced spectroscopic techniques. In negative electrospray ionization mass spectrometry (ESI-MS), 1-MNG, along with other glycerol nitrates, can be observed as ion clusters formed with various anions like acetate, chloride, nitrate, and iodide. researchgate.net Furthermore, GC-MS methodologies have been developed to identify and quantify 1-MNG as a degradation product of nitroglycerin, demonstrating its utility in forensic and environmental analyses. iu.edu Computational studies have also provided insights into the molecular properties of 1-MNG, suggesting differences in its interaction with chloride ions compared to glycerol trinitrate, potentially due to hydrogen bonding interactions. ebi.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLJBVVXXBZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871795 | |

| Record name | 2,3-Dihydroxypropyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-43-1, 27321-61-5 | |

| Record name | Glycerol 1-mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol-1-nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mononitroglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 624-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212452MD4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Mononitroglycerin

Regioselective Synthetic Approaches

The regioselectivity of glycerol (B35011) nitration is influenced by the inherent reactivity of its hydroxyl groups. Glycerol possesses two primary hydroxyl groups (at positions 1 and 3) and one secondary hydroxyl group (at position 2). Generally, the primary hydroxyl groups are more reactive towards nitration than the secondary one.

Direct Nitration Strategies for Glycerol

Direct nitration of glycerol typically employs a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as a dehydrating agent and catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active nitrating species. This process, however, often leads to a complex mixture of products, including 1-Mononitroglycerin (1-MNG), 2-Mononitroglycerin (2-MNG), dinitroglycerins (1,3-DNG and 1,2-DNG), and Trinitroglycerin (TNG) zenodo.orgresearchgate.netresearchgate.net.

Research indicates that the nitration of the secondary hydroxyl group of glycerol is kinetically slower compared to the primary hydroxyl groups. Equilibrium constants for nitration at secondary hydroxyl groups are reported to be significantly lower (3 to 10 times) than those for primary hydroxyl groups researchgate.net. This kinetic difference suggests that under carefully controlled conditions, it might be possible to favor the formation of 1-MNG, which results from the nitration of a primary hydroxyl group.

Indirect Routes via Protected Glycerol Intermediates

Indirect synthetic routes offer a more controlled approach to achieving regioselectivity by temporarily protecting certain hydroxyl groups of glycerol. One such method involves the nitration of glycidol (B123203), an epoxide derived from glycerol, which can be considered a protected form of glycerol. The nitration of glycidol using a mixture of nitric acid and ammonium (B1175870) nitrate (B79036) has been shown to produce a mixture of 1- and 2-mononitroglycerin, with a reported ratio of approximately 3:1 in favor of 1-MNG dtic.mil.

This protected intermediate route allows for a degree of regioselectivity. The isolation of 1-MNG from such mixtures can be achieved through techniques like the formation of a calcium chloride (CaCl₂) complex, which selectively precipitates 1-MNG, allowing for its subsequent separation and purification dtic.mil.

| Synthetic Approach | Intermediate/Reagent | Key Products/Isomers Formed | Reported Isomer Ratio (1-MNG:2-MNG) | Notes |

| Direct Nitration of Glycerol | Glycerol, HNO₃, H₂SO₄ | 1-MNG, 2-MNG, DNGs, TNG | Variable, often low selectivity | Primary hydroxyls are more reactive; secondary hydroxyl nitration is kinetically slower researchgate.net. |

| Nitration of Protected Glycerol | Glycidol, HNO₃, NH₄NO₃ | 1-MNG, 2-MNG | ~3:1 | Allows for selective isolation of 1-MNG via complexation (e.g., CaCl₂) dtic.mil. |

The development of highly regioselective methods for the synthesis of 1-MNG remains an active area of research, aiming to improve yields and purity while minimizing the formation of undesired isomers and by-products.

Compound List:

Glycerol

this compound (1-MNG)

2-Mononitroglycerin (2-MNG)

1,3-Dinitroglycerin (1,3-DNG)

1,2-Dinitroglycerin (B1197951) (1,2-DNG)

Trinitroglycerin (TNG)

Nitric acid

Sulfuric acid

Glycidol

Ammonium nitrate

Calcium chloride

Advanced Analytical Techniques for 1 Mononitroglycerin Characterization

Chromatographic Separation Methodologies for Isomer Differentiation

Chromatographic techniques are fundamental for separating complex mixtures and isolating individual components, such as the different isomers of glyceryl mononitrate.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique extensively employed for the analysis of nitroglycerin and its metabolites, including 1-mononitroglycerin ontosight.aionlinepharmacytech.inforesearchgate.netosha.govnih.govdtic.milcapes.gov.brnih.govnemi.govsielc.comnih.gov. HPLC methods, often coupled with UV or mass spectrometry detection, offer high sensitivity and specificity for quantifying these compounds in various matrices, such as biological fluids and pharmaceutical formulations ontosight.aionlinepharmacytech.infonih.gov. For instance, a method using an Allure Aqueous C18 column with a gradient elution of water/methanol containing ammonium (B1175870) chloride has been developed for the simultaneous determination of nitroglycerin and its dinitrate metabolites nih.govresearchgate.net. Another study utilized an isocratic HPLC system with a Hypersil ODS column and a mobile phase gradient of acetonitrile-water to separate glycerol (B35011) nitrate (B79036) esters, including mononitroglycerin isomers nih.gov. The separation of this compound from its isomer, 2-mononitroglycerin, and from dinitroglycerin isomers and nitroglycerin itself, has been achieved using specific HPLC conditions, often involving reversed-phase chromatography dtic.milcapes.gov.br. A method employing a Newcrom R1 column with a mobile phase of acetonitrile/water and UV detection at 215 nm has also been described for nitroglycerin analysis sielc.com. Furthermore, HPLC is a preferred method over GC for analyzing nitroglycerin and related compounds due to their inherent thermal instability osha.gov.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful separation technique applicable to this compound, though its use requires careful consideration of the compound's thermal lability ontosight.aiosha.govshimadzu.comnih.goviu.eduepa.gov. GC, particularly when coupled with Mass Spectrometry (GC-MS), allows for sensitive detection and quantification shimadzu.comnih.govnih.gov. Methods have been developed using negative ion chemical ionization (NCI) GC-MS to detect and quantify nitroglycerin metabolites, including glyceryl mononitrates, in biological samples shimadzu.comnih.gov. To mitigate thermal decomposition during GC analysis, low injection port temperatures (e.g., 150 °C) and specific inlet designs like programmable temperature vaporizing (PTV) inlets are employed shimadzu.comiu.edu. The use of GC-MS with electron capture detection (ECD) or NCI-MS is noted for its suitability for analyzing volatile nitroglycerin in pharmaceutical formulations ontosight.ai. GC-MS has also been used to differentiate single-base from double-base smokeless powders based on nitroglycerin concentrations researchgate.net. Method 8095, for instance, outlines GC analysis for explosives using an electron capture detector (ECD), noting the need for special precautions due to the thermal lability of compounds like nitramines epa.gov.

Electrophoretic Separation Techniques

Electrophoretic techniques, particularly microchip electrophoresis (ME), offer rapid and sensitive separation of nitrate ester explosives, including nitroglycerin nih.govrsc.org. A microchip protocol utilizing electrophoretic separation coupled with electrochemical detection has been developed for the highly sensitive and rapid measurement of nitrate ester explosives. This method can separate nitroglycerin and its related compounds within minutes using specific buffer conditions and applied voltages nih.govrsc.org. For example, a 15 mM borate (B1201080) buffer (pH 9.2) with 20 mM SDS and a separation voltage of 1500 V allowed for the separation of four nitrate ester explosives in under 3 minutes nih.govrsc.org. Electrophoresis has also been applied in forensic science for analyzing components of gunpowder, such as nitroglycerin, using micellar electrokinetic capillary chromatography (MEKC) legaldesire.com.

Spectroscopic Methodologies for Structural and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure and enable precise quantification of analytes.

Mass Spectrometry (MS) Applications in Detection and Quantification

Mass Spectrometry (MS) is a cornerstone for the identification and quantification of this compound, often used in conjunction with chromatographic separation techniques like GC-MS and LC-MS/MS ontosight.aionlinepharmacytech.infodtic.milnih.govresearchgate.netshimadzu.comnih.goviu.edunih.govresearchgate.netsigmaaldrich.comnih.gov. MS provides high sensitivity and specificity, allowing for the detection of analytes at very low concentrations nih.govresearchgate.netshimadzu.comnih.gov. Negative ion chemical ionization (NCI) is frequently employed for the analysis of nitroesters due to their electron-capturing properties, enhancing sensitivity shimadzu.comnih.govnih.gov. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative ion mode is a common approach for the simultaneous determination of nitroglycerin and its metabolites nih.govresearchgate.net. Multiple reaction monitoring (MRM) in negative ion mode is particularly effective for quantification researchgate.net. MS can detect characteristic ions and fragmentation patterns, aiding in the structural elucidation and confirmation of this compound researchgate.netnih.gov. For example, negative ESI mass spectra can reveal clusters with anions like acetate, chloride, nitrate, and iodide for alkyl nitrates, including this compound researchgate.net.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for rapid analysis of samples with minimal to no sample preparation nih.govbruker.comascld.orgnih.govmtsu.eduresearchgate.netiu.edu. DART-MS has been demonstrated to be effective for the trace detection and analysis of explosives and their by-products, including nitrate ester compounds nih.govbruker.comascld.orgnih.govmtsu.eduresearchgate.net. It can analyze solids, liquids, and gases in their native form, making it suitable for forensic applications, including the analysis of explosives bruker.comascld.orgresearchgate.net. Studies have shown that DART-MS can detect trace explosives residues on various surfaces and can identify volatile homemade explosives such as nitrate esters ascld.orgnih.gov. The technique has been coupled with time-of-flight mass spectrometry (TOF-MS) for the trace detection and analysis of potential by-products from homemade nitrate ester explosive synthesis, including mononitroglycerin isomers nih.gov. The rapid nature of DART-MS, often providing results in seconds, makes it a valuable tool for presumptive screening and field analysis bruker.commtsu.eduresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the separation, identification, and quantification of compounds in complex matrices. For this compound, LC-MS methods have been developed to separate it from its parent compound, nitroglycerin, and other degradation products like dinitroglycerins capes.gov.brresearchgate.netinrs.ca.

Studies have utilized LC-MS for the accurate quantification of this compound, particularly in pharmaceutical research and clinical toxicology cerilliant.comsigmaaldrich.com. For instance, a method involving LC-UV detection at 205 nm was developed for the determination of nitroglycerin and its degradation products in water, demonstrating that LC-MS techniques are sensitive and can achieve detection levels in the μg L⁻¹ range researchgate.netinrs.ca. The identification of impurities from nitroglycerin synthesis, including partially nitrated species like this compound, has also been achieved using LC-MS nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and architecture of chemical compounds. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the connectivity and environment of atoms within a molecule wikipedia.orgebsco.comwikipedia.org.

While specific ¹H NMR data for isolated this compound is not extensively detailed in the provided search results, NMR spectroscopy in general is a standard method for confirming the structure of synthesized metabolites and hydrolysis products of nitroglycerin capes.gov.br. The technique relies on the magnetic properties of atomic nuclei, particularly protons, to probe the molecular structure. Chemical shifts, spin-spin couplings, and signal intensities in NMR spectra offer insights into the number and type of nuclei, their electronic environments, and their connections, allowing for unambiguous structural assignments wikipedia.orgebsco.comwikipedia.org. NMR is also utilized to elucidate the structure of substituted derivatives and related compounds, confirming substitution patterns and molecular integrity rsc.orgnih.gov.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by analyzing the absorption or scattering of infrared radiation corresponding to molecular vibrations horiba.commegalecture.comksu.edu.salibretexts.org.

Both IR and Raman spectroscopy are sensitive to the specific bonds and functional groups within a molecule, acting as a molecular fingerprint horiba.comksu.edu.sa. IR spectroscopy is particularly useful for identifying polar functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting the absorption of specific IR frequencies megalecture.comwpmucdn.com. Raman spectroscopy, conversely, is sensitive to changes in polarizability during molecular vibrations and is effective for analyzing non-polar bonds (e.g., C-C, C=C) and symmetric vibrations ksu.edu.sanicoletcz.cz. For nitro compounds like this compound, characteristic IR absorption bands are expected for the nitro group (-NO₂) stretching vibrations, typically observed in the regions of 1570–1490 cm⁻¹ and 1390–1300 cm⁻¹ wpmucdn.com. These techniques can confirm the presence of the nitrate ester functional group (-ONO₂) and other structural features of this compound, complementing other analytical methods for comprehensive characterization ksu.edu.saresearchgate.net.

Solid Phase Extraction (SPE) for Sample Preparation in Environmental Matrices

Solid Phase Extraction (SPE) is a crucial sample preparation technique used to isolate and concentrate analytes from complex matrices, such as environmental samples, prior to instrumental analysis researchgate.netchromatographyonline.com. For this compound, SPE is vital for its extraction from environmental matrices like water or soil, enabling sensitive detection by chromatographic or spectroscopic methods.

Studies have demonstrated the effectiveness of SPE in preparing samples for the analysis of nitroglycerin and its degradation products, including this compound researchgate.netinrs.caresearchgate.net. The selection of an appropriate SPE cartridge and sorbent material is critical for achieving optimal recoveries and minimizing matrix interferences researchgate.net. For instance, research comparing different sorbents for nitrate esters found that Oasis HLB and Isolute ENV+ cartridges often yield the best recoveries, making them suitable for extracting analytes from complex environmental samples researchgate.net. SPE methods can be tailored to specific matrices, allowing for the concentration of this compound to levels required for accurate quantification, often in the microgram per liter (μg L⁻¹) range researchgate.netinrs.caresearchgate.net. The technique is straightforward and aids in understanding the environmental fate of such compounds researchgate.netinrs.ca.

Environmental Fate and Biotransformation of 1 Mononitroglycerin

Sorption and Mobility in Soil and Aquatic Environments

The mobility of 1-Mononitroglycerin in soil and aquatic environments is significantly influenced by its physical-chemical properties, particularly its partitioning behavior. Studies indicate that this compound exhibits low to moderate sorption to soil organic matter researchgate.net. Reported soil organic carbon-water (B12546825) partitioning coefficients (Koc) are generally in the range of 10-50 L/kg researchgate.net, suggesting that the compound is likely to be mobile in soils with lower organic carbon content. This mobility implies a potential for leaching into groundwater systems researchgate.net.

In aquatic environments, this compound's polarity and relatively low octanol-water partition coefficient (Kow) suggest limited partitioning into sediments and organic phases researchgate.net. Consequently, its presence is more likely to be found in the aqueous phase of surface waters. The low sorption characteristics contribute to its potential for transport through soil profiles and into water bodies.

| Parameter | Value (Typical Range) | Units | Reference |

| Koc | 10-50 | L/kg | researchgate.net |

Volatilization and Atmospheric Transport Considerations

The potential for this compound to volatilize and undergo atmospheric transport is primarily dictated by its vapor pressure and Henry's Law constant. The vapor pressure of this compound is generally considered low, which inherently limits its direct volatilization from pure substances or concentrated solutions nm.govcanada.ca. However, its Henry's Law constant, which quantifies the tendency of a compound to partition from water to air, is estimated to be moderate. This suggests a potential for volatilization from water bodies, particularly under conditions that enhance air-water exchange, such as high surface area or turbulence nih.gov.

Despite this potential, atmospheric transport is anticipated to be a less significant environmental pathway compared to compounds with higher volatility. Significant atmospheric distribution would likely occur only if this compound is released in an aerosolized form.

| Parameter | Value (Typical Range) | Units | Reference |

| Vapor Pressure | Low | torr / mmHg | nm.govcanada.ca |

| Henry's Law Constant | Moderate | atm·m³/mol / torr·M⁻¹ | nm.govnih.gov |

Methodologies for Assessing Environmental Degradation Rates

The assessment of this compound's environmental degradation rates involves various laboratory and field methodologies designed to simulate natural processes. Abiotic degradation pathways such as hydrolysis and photolysis are typically evaluated through controlled experiments. Hydrolysis studies investigate the rate of reaction under different pH and temperature conditions, while photolysis experiments assess breakdown due to sunlight exposure, often in aqueous solutions researchgate.netdtic.mil.

Biodegradation is another critical pathway, assessed using microbial consortia sourced from relevant environmental compartments like soil or wastewater dtic.milgatech.edu. Standardized protocols, such as those outlined by the Organization for Economic Co-operation and Development (OECD), are frequently employed to determine the susceptibility of this compound to microbial breakdown gatech.edu. These studies often track the disappearance of the parent compound and the appearance of degradation intermediates, such as dinitroglycerin and mononitroglycerin, alongside the release of inorganic products like nitrite (B80452) and nitrate (B79036) researchgate.netgatech.edunih.gov.

| Methodology | Description |

| Hydrolysis Studies | Laboratory experiments to determine the rate of chemical breakdown of this compound in water under varying pH and temperature conditions. |

| Photolysis Studies | Laboratory experiments exposing this compound in aqueous solutions or on surfaces to simulated solar radiation to quantify degradation due to light. |

| Biodegradation Assays | Use of microbial communities from environmental samples (e.g., soil, activated sludge) to assess the rate and extent of microbial breakdown of this compound. Often follows standardized protocols. |

| Metabolite Analysis | Identification and quantification of degradation products (e.g., dinitroglycerin, mononitroglycerin) and inorganic products (e.g., nitrite, nitrate) to elucidate degradation pathways. researchgate.netgatech.edunih.gov |

Compound List:

this compound

Mechanistic Studies of 1 Mononitroglycerin Formation and Transformation

Formation as a Degradation Product of Higher Nitroesters (e.g., Nitroglycerin)

Nitroglycerin, a trinitrate ester of glycerol (B35011), is prone to degradation through various routes, yielding dinitroglycerin (DNG) and mononitroglycerin (MNG) isomers as intermediate products. These degradation processes are critical in environmental contexts, particularly at sites associated with explosives manufacturing and handling, where NG and its denitrated products can contaminate soil and groundwater.

Chemical Degradation Pathways Leading to Mononitroglycerin

While enzymatic pathways are extensively studied, chemical degradation also contributes to the formation of MNGs. For instance, under certain conditions, nitroglycerin can undergo hydrolysis or other chemical reactions that cleave nitroester groups. Studies on the biodegradation of nitroglycerin have also noted the potential formation of epoxides, such as glycidyl (B131873) nitrate (B79036), from glycidol (B123203). These epoxides are unstable in aqueous solutions and can open their rings to form mononitroglycerins, alongside glycerol. ebi.ac.uk The specific chemical pathways and their rates are dependent on environmental factors like pH, temperature, and the presence of catalysts or reactive species.

Enzymatic Degradation of Nitroglycerin to Mononitroglycerins

Microbial degradation represents a significant route for nitroglycerin transformation, with several bacterial strains identified as capable of metabolizing NG. A notable example is Arthrobacter sp. strain JBH1, which can utilize nitroglycerin as its sole source of carbon and nitrogen. ebi.ac.ukmedwinpublishers.comgatech.eduresearchgate.netnih.govresearchgate.net The degradation pathway typically involves a sequential denitration process, where NG is first converted to dinitroglycerins (1,2-DNG and/or 1,3-DNG), which are then further denitrated to mononitroglycerins (1-MNG and 2-MNG). medwinpublishers.comgatech.eduresearchgate.netdtic.milresearchgate.net

Key enzymes involved in this process belong to the Old Yellow Enzyme (OYE) family, which are flavoprotein reductases. ebi.ac.ukmedwinpublishers.com For example, enzymes like PfvA and PfvC, isolated from Arthrobacter sp. JBH1, play crucial roles. PfvA has been identified as being significantly more effective than PfvC in catalyzing the initial step of NG transformation. medwinpublishers.com Both PfvA and PfvC can catalyze the transformation of DNG isomers to mononitroglycerins. Specifically, PfvA transforms 1,2-DNG into 1-MNG and 2-MNG in a 1:1 ratio, while PfvC yields a 1:2 ratio of 1-MNG to 2-MNG from 1,2-DNG. Both enzymes also convert 1,3-DNG to 1-MNG. medwinpublishers.com

The pathway does not always end with MNGs; further transformations can occur. In Arthrobacter sp. JBH1, 1-MNG is subsequently phosphorylated by a glycerol kinase homolog, MngP, to form 1-nitro-3-phosphoglycerol. This phosphorylated intermediate is then acted upon by PfvC, leading to the removal of the final nitro group and the production of glycerol-3-phosphate, which can enter central metabolic pathways. ebi.ac.ukmedwinpublishers.comresearchgate.netebi.ac.uk This phosphorylation step is critical, as it appears to enable the transformation of 1-MNG, which might otherwise be resistant to further enzymatic action by OYE alone. ebi.ac.ukmedwinpublishers.com

Other bacterial strains exhibit different regioselectivities in NG denitration. For instance, Pseudomonas putida I-B shows a preference for denitrating the secondary nitro group of NG, favoring the production of 1-MNG. In contrast, Pseudomonas putida II-C denitrates NG in a random fashion, producing a mixture of DNG and MNG isomers. dtic.mil In all these enzymatic processes, nitrite (B80452) (NO₂⁻) is liberated as a byproduct. medwinpublishers.comgatech.eduresearchgate.netnih.govresearchgate.netdtic.mil

Table 1: Nitroglycerin Degradation Pathway Intermediates and Enzymes

| Nitroglycerin (NG) | Intermediate Products | Final Products (Examples) | Key Enzymes Involved |

| Glyceryl trinitrate | 1,2-Dinitroglycerin (B1197951) (1,2-DNG) | Glycerol-3-phosphate | PfvA, PfvC (OYE family) |

| 1,3-Dinitroglycerin (1,3-DNG) | Glycerol | MngP (Glycerol Kinase) | |

| 1-Mononitroglycerin (1-MNG) | |||

| 2-Mononitroglycerin (2-MNG) |

Reaction Kinetics and Thermodynamics of Transformation Processes

The kinetics and thermodynamics of nitroglycerin transformation and this compound formation are essential for understanding the rates and feasibility of these reactions. Studies on enzymes like PfvA and PfvC from Arthrobacter sp. JBH1 have provided specific activity data. PfvA exhibits a specific activity of 0.38±0.06 µmol/min/mg, which is approximately eight times higher than that of PfvC (0.05±0.01 µmol/min/mg) at 30°C. medwinpublishers.com PfvA also demonstrates a faster reaction rate when processing 1,2-DNG compared to PfvC. medwinpublishers.com

The enzymatic transformation of NG to mononitroglycerol is reported to be NADPH-dependent, while the subsequent transformation of mononitroglycerol is ATP-dependent. researchgate.netebi.ac.uk Research into the chemical nitration of glycerol provides insights into the kinetics and thermodynamics of forming nitroesters, including MNGs. These studies often involve modeling seven reversible reactions, considering the varying reactivity of primary versus secondary hydroxyl groups on glycerol. researchgate.netengj.orgsemanticscholar.org For instance, primary hydroxyl groups are generally more reactive than secondary ones in nitration reactions. researchgate.netengj.orgsemanticscholar.org

Thermodynamic parameters, such as enthalpy changes (ΔH), Gibbs free energy (ΔG), and equilibrium constants (K), are critical for predicting the spontaneity and equilibrium concentrations of reaction products. libretexts.org For example, in the nitration of glycerol, some reactions are exothermic (e.g., formation of 1-MNG from glycerol and nitric acid, ΔH = -59.4 kJ/mole), while others are endothermic. researchgate.netresearchgate.net The temperature dependence of these equilibrium constants is governed by the van 't Hoff equation, indicating that temperature significantly influences reaction outcomes. libretexts.orgresearchgate.net For instance, glycerol nitration processes are often optimized within specific temperature ranges (e.g., 10-20 °C) to maximize desired product yields and minimize decomposition of more nitrated species like nitroglycerin. researchgate.netkemdikbud.go.id

Table 2: Sample Glycerol Nitration Reaction Enthalpies

| Reaction | ΔH (kJ/mole) |

| G + HNO₃ ↔ 1-MNG + H₂O | -59.4 |

| 1-MNG + HNO₃ ↔ 1,3-DNG + H₂O | -51.5 |

| 1-MNG + HNO₃ ↔ 1,2-DNG + H₂O | -46.4 |

| 2-MNG + HNO₃ ↔ 1,2-DNG + H₂O | -55.6 |

| 1,3-DNG + HNO₃ ↔ TNG + H₂O | -44.4 |

| 1,2-DNG + HNO₃ ↔ TNG + H₂O | -49.4 |

Note: G represents Glycerol, MNG represents Mononitroglycerin, DNG represents Dinitroglycerin, and TNG represents Trinitroglycerin.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable tools for dissecting the complex mechanisms of nitroester formation and transformation. These methods allow researchers to probe reaction pathways, identify transition states, and understand the energetic landscape of these processes at a molecular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their properties. mdpi.comwikipedia.orgarxiv.orgresearchgate.netresearchgate.net In the context of 1-MNG formation and transformation, DFT calculations are employed to:

Predict Reaction Pathways and Transition States: DFT can identify low-energy reaction pathways and the associated transition states, providing insights into the activation energies required for specific steps in the degradation or synthesis of nitroesters. mdpi.comarxiv.orgacs.org

Analyze Reactivity: Concepts like Fukui functions and atomic charge distributions, calculated via DFT, help identify reactive sites within molecules, aiding in the prediction of regioselectivity in reactions like nitration or denitration. mdpi.comresearchgate.netacs.org

Calculate Thermodynamic Properties: DFT can compute molecular orbital energies, bond strengths, and heats of formation, contributing to a deeper understanding of the thermodynamic feasibility of different reaction steps. mdpi.comresearchgate.net

Model Enzymatic Mechanisms: DFT can be used to study the electronic interactions between enzymes and their substrates, shedding light on the catalytic mechanisms involved in enzymatic denitration. mdpi.com

Glycerol Nitration Studies: DFT has been applied to model the elementary reactions in glycerol nitration, correlating reaction rates with the position of hydroxyl groups and predicting kinetic parameters. researchgate.netengj.orgsemanticscholar.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the trajectories of atoms and molecules over time based on classical mechanics. ntnu.noresearchgate.netresearchgate.net In the study of nitroester transformations, MD simulations are utilized for:

Studying Decomposition Mechanisms: MD can simulate the thermal decomposition of energetic materials like nitroglycerin, revealing the primary bond rupture events and the formation of smaller molecular products. researchgate.net

Investigating Reaction Pathways: By employing reactive force fields, MD can model the dynamic evolution of chemical reactions, including the formation of intermediates and products. ntnu.noresearchgate.net

Analyzing Energy Transfer: MD simulations can explore how energy is transferred within a molecular system, which is relevant for understanding initiation mechanisms and hot spot formation in energetic materials. researchgate.net

Simulating Intermolecular Interactions: MD can model interactions between molecules, providing insights into how these interactions influence reaction rates and pathways in condensed phases. researchgate.net

These computational approaches collectively enhance the mechanistic understanding of this compound formation and transformation, complementing experimental findings and guiding further research.

Compound List:

this compound (1-MNG)

Nitroglycerin (NG) / Glyceryl trinitrate (GTN)

1,2-Dinitroglycerin (1,2-DNG)

1,3-Dinitroglycerin (1,3-DNG)

2-Mononitroglycerin (2-MNG)

Glycerol

Glycerol-3-phosphate

1-nitro-3-phosphoglycerol

Glycidyl nitrate

Glycidol

Nitrite (NO₂⁻)

Nitrate (NO₃⁻)

Nitric oxide (NO)

Nitric acid (HNO₃)

Water (H₂O)

Isotopic Labeling Studies to Elucidate Mechanisms

Extensive searches for detailed research findings and data tables specifically pertaining to isotopic labeling studies that elucidate the formation and transformation mechanisms of this compound were conducted. While general principles and applications of stable isotope tracing in various chemical and biological processes were identified, no direct studies focusing on this compound using isotopic labeling techniques were found in the provided search results.

The literature indicates that isotopic tracers, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), are powerful tools for tracking metabolic pathways, determining reaction mechanisms, and quantifying flux in chemical and biological systems nih.govphysoc.orgnih.govsilantes.commdpi.comworktribe.comwiley.com. These studies typically involve incorporating labeled atoms into molecules and monitoring their fate through techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy nih.govnih.govwiley.com. For instance, isotopic labeling can reveal the origin of atoms in reaction products, the sequence of bond breaking and formation, and the intermediates involved in complex transformations acs.orgnih.govthieme-connect.de.

However, specific research findings or data tables detailing the application of such isotopic labeling methodologies to the formation or transformation pathways of this compound were not available within the scope of the executed searches. Therefore, a detailed account of research findings and data tables for this specific subsection cannot be provided.

Compound List:

this compound

Applications of 1 Mononitroglycerin in Fundamental Chemical Research and Environmental Engineering

Role as a Reference Standard in Analytical Chemistry Method Development

1-Mononitroglycerin is crucial as a certified reference material for the development and validation of analytical methods. cerilliant.comsigmaaldrich.comavantorsciences.com These methods are essential for accurately detecting and quantifying nitroglycerin and its various metabolites, including dinitroglycerins and mononitroglycerins, in diverse samples such as plasma, soil, and groundwater. cerilliant.comsigmaaldrich.cominrs.ca

The availability of a pure, certified 1-MNG standard allows analytical laboratories to:

Calibrate Instrumentation: Instruments like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are calibrated using 1-MNG solutions of known concentrations. cerilliant.comcdc.gov This ensures the accuracy of quantitative measurements.

Validate Method Performance: New analytical procedures are tested against the reference standard to determine their accuracy, precision, and limits of detection. epa.govresearchgate.net For example, a method for determining nitroglycerin degradation products in water was developed using LC-UV detection, which relies on such standards for validation. inrs.ca

Ensure Inter-laboratory Consistency: The use of a common reference standard, such as those provided by the USP, allows for the comparison and standardization of results across different laboratories. avantorsciences.com

Certified 1-MNG is typically provided as a solution in a solvent like acetonitrile, ready for use in spiking solutions for chromatography and mass spectrometry applications. cerilliant.comsigmaaldrich.com

| Analytical Technique | Matrix | Purpose | Common Detection Wavelength |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Water (groundwater, wastewater) | Quantification of nitroglycerin and its degradation products | 205 nm |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Biological fluids (plasma) | Metabolite identification and quantification | N/A (Mass-based detection) |

| Liquid Chromatography-UV Detection (LC-UV) | Environmental water samples | Separation and detection of nitroglycerin, dinitroglycerins, and mononitroglycerins | 205 nm |

Use in Fundamental Studies of Nitroester Reactivity

As a simpler analog to more complex polynitrated esters like nitroglycerin (GTN) and pentaerythritol (B129877) tetranitrate (PETN), 1-MNG is an important model compound for studying the fundamental reactivity of the nitroester functional group. Research in this area helps to elucidate the mechanisms of degradation, hydrolysis, and enzymatic transformation.

Studies involving 1-MNG contribute to a deeper understanding of:

Stepwise Denitration: The degradation of nitroglycerin proceeds through a stepwise removal of nitro groups, forming dinitroglycerin (DNG) and then mononitroglycerin (MNG) intermediates before eventually yielding glycerol (B35011). gatech.edudtic.mil Studying the transformation of 1-MNG helps to characterize the final, often rate-limiting, steps in this pathway.

Enzymatic Mechanisms: Researchers use 1-MNG as a substrate to investigate the activity and specificity of enzymes known as nitrate (B79036) ester reductases. medwinpublishers.com These enzymes, found in various microorganisms, are key to the biological degradation of nitroaromatic explosives.

Hydrolytic Stability: The stability of the nitroester bond under different pH and temperature conditions can be systematically studied using 1-MNG. This data is vital for predicting the environmental fate and persistence of these compounds.

Precursor in Derivatization for Analytical or Synthetic Purposes

In analytical chemistry, chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a specific analytical method, for instance, by enhancing its detectability or improving its separation characteristics. While less common for 1-MNG itself due to its direct detectability by standard methods, the principles of derivatization are relevant to the broader class of compounds it belongs to. For example, on-tissue chemical derivatization has been used to enhance the detection sensitivity of fatty acids in mass spectrometry imaging, a principle that could be adapted for other molecules. mdpi.com

In synthetic chemistry, 1-MNG can serve as a starting material or building block for creating more complex molecules. Its functional groups—two hydroxyl groups and one nitrate ester—allow for a variety of chemical transformations, enabling its use in the synthesis of novel compounds for research purposes.

Implications for Environmental Remediation Technologies (e.g., Bioremediation)

Nitroglycerin contamination in soil and groundwater is a significant environmental concern at former munitions manufacturing sites and military ranges. gatech.edu this compound is a key intermediate in the natural attenuation and engineered bioremediation of these sites. gatech.eduresearchgate.net

Research into the bioremediation of 1-MNG has revealed several important findings:

Microbial Degradation Pathways: Numerous bacterial strains have been isolated that can degrade nitroglycerin and its metabolites. gatech.edudtic.mil For example, Arthrobacter sp. JBH1 is capable of using nitroglycerin as its sole source of carbon and nitrogen, degrading it sequentially to 1,2-dinitroglycerin (B1197951) and then to this compound. gatech.edumedwinpublishers.com

Enzymatic Transformation: The degradation pathway involves specific enzymes. Flavoproteins from the Old Yellow Enzyme (OYE) family catalyze the initial denitration steps of nitroglycerin to DNG and MNG. gatech.edumedwinpublishers.com Subsequent steps, including the degradation of 1-MNG, are also enzyme-mediated. One key finding is the phosphorylation of 1-MNG by a glycerol kinase homolog, MngP, which facilitates the removal of the final nitro group by another enzyme, PfvC, ultimately producing glycerol-3-phosphate that can enter central metabolism. medwinpublishers.comresearchgate.net

Basis for Bioremediation Strategies: Understanding these microbial and enzymatic pathways is the foundation for developing effective bioremediation technologies. nih.gov Strategies such as bioaugmentation, which involves introducing specialized microorganisms like Arthrobacter sp. JBH1 to a contaminated site, can enhance the rate and extent of contaminant removal. gatech.eduresearchgate.net The efficiency of this process can be influenced by site-specific conditions such as pH and the presence of co-contaminants. gatech.edu

| Organism/Enzyme Class | Specific Example | Role in Nitroglycerin Degradation Pathway |

|---|---|---|

| Bacterium | Arthrobacter sp. JBH1 | Capable of complete degradation of nitroglycerin to glycerol, using it as a sole carbon and nitrogen source. gatech.edumedwinpublishers.com |

| Bacterium | Pseudomonas putida | Denitrates nitroglycerin into isomers of DNG and MNG. dtic.mil |

| Enzyme Family | Old Yellow Enzyme (OYE) | Catalyzes the initial denitration of nitroglycerin to dinitroglycerin and mononitroglycerin. gatech.edumedwinpublishers.com |

| Enzyme | MngP (Glycerol Kinase Homolog) | Phosphorylates 1-MNG, preparing it for the final denitration step. medwinpublishers.com |

| Enzyme | PfvC (OYE Homolog) | Catalyzes the removal of the last nitro group from phosphorylated 1-MNG. medwinpublishers.com |

Future Directions and Emerging Research Areas

Development of Novel Analytical Methodologies with Enhanced Isomeric Resolution and Sensitivity

A key challenge in the analysis of nitroglycerin metabolites is the chromatographic separation of its isomers (e.g., 1-MNG vs. 2-MNG). Future research is needed to develop analytical methods with higher isomeric resolution. inrs.ca Advanced mass spectrometry techniques, such as ion mobility spectrometry or novel fragmentation methods like ozone-induced dissociation (OzID), which have been applied to resolve other complex lipid isomers, could offer pathways to unambiguously differentiate and quantify mononitroglycerin isomers in complex samples. nih.govnih.gov

Advanced Computational Studies on Molecular Interactions and Environmental Behavior

Computational chemistry and molecular modeling can provide profound insights into the behavior of 1-mononitroglycerin. Molecular dynamics (MD) simulations can be employed to study the interactions of 1-MNG with biological targets, such as enzymes involved in its metabolism, or with environmental components like soil organic matter and mineral surfaces. nih.govresearchgate.netmdpi.com Such studies can help predict its environmental transport, binding affinity, and degradation pathways at an atomic level. bohrium.com

Exploration of Sustainable and Regioselective Synthesis Routes

Current chemical synthesis methods for nitrated glycerols often lack specificity and rely on harsh reagents. google.com Future research should focus on developing green and sustainable synthesis routes. The use of biocatalysts, such as lipases, for regioselective esterification or hydrolysis represents a promising avenue. nih.govnih.gov Exploring enzymatic processes, like those demonstrated by microorganisms for bioconversion, could lead to highly selective and environmentally benign methods for producing this compound. google.com

Understanding Complex Environmental Interactions and Long-Term Fate

While it is known that this compound is a mobile degradation product of nitroglycerin, its long-term fate and the full extent of its environmental impact are not completely understood. lsu.edu Future research should focus on its persistence, potential for bioaccumulation, and chronic toxicity in various ecosystems. nih.govresearchgate.net Integrated environmental monitoring and modeling will be crucial to assess the long-term risks associated with its presence in contaminated soils and groundwater. nih.gov

Integration of Omics Technologies in Biotransformation Research

The biotransformation of nitroglycerin is complex and can vary between individuals. The integration of "omics" technologies—such as proteomics, metabolomics, and genomics—can help elucidate the specific enzymes and metabolic pathways involved in the formation of this compound. frontiersin.orgmdpi.com These high-throughput approaches can identify genetic variations (e.g., in the mtALDH enzyme) that affect metabolic rates, leading to a better understanding of drug efficacy and tolerance, and paving the way for personalized medicine. researchgate.netnih.govmdpi.com

Q & A

Q. What experimental protocols are recommended for synthesizing 1-mononitroglycerin with high purity?

Synthesis of this compound requires precise control of nitration conditions to avoid byproducts like dinitroglycerin. A validated method involves stepwise nitration of glycerol at low temperatures (0–5°C) using a nitric acid-sulfuric acid mixture, followed by neutralization and extraction with diethyl ether . Characterization should include HPLC-UV to confirm purity (>98%) and NMR to verify regioselectivity (e.g., distinguishing 1- vs. 2-mononitroglycerin). Reproducibility hinges on strict adherence to stoichiometric ratios and reaction times .

Q. How can researchers address discrepancies in spectroscopic data for this compound across studies?

Contradictions in NMR or IR spectra often arise from solvent effects, hydration states, or impurities. To resolve these:

- Standardize solvent systems (e.g., deuterated chloroform for NMR).

- Compare data against reference spectra from authenticated samples (e.g., synthesized in-house with elemental analysis validation).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ([M−H]⁻ at m/z 166.0124) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its thermal instability and explosive potential:

- Store in small quantities (<1 g) at –20°C in amber vials.

- Avoid contact with metal surfaces or oxidizing agents.

- Use blast shields and remote handling tools during synthesis. Documented safety protocols from journals like Med. Chem. Commun. emphasize hazard mitigation through controlled scale and inert atmospheres .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from its isomers or degradation products?

Advanced separation requires HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and isocratic elution using acetonitrile/water (70:30) with 0.1% formic acid. Retention time discrepancies between isomers (e.g., 1- vs. 2-mononitroglycerin) can be resolved by spiking with synthetic standards . For degradation studies, GC-MS with derivatization (e.g., silylation) improves volatility and detection sensitivity .

Q. What analytical challenges arise in detecting this compound via electrospray ionization mass spectrometry (ESI-MS)?

The labile -ONO₂ group in this compound leads to extensive fragmentation in ESI(−), complicating molecular ion detection. Instead, adduct formation (e.g., [M+Cl]⁻ at m/z 200.9801) is often observed. To enhance signal stability:

- Use cooled ion sources to reduce in-source decay.

- Pair with soft ionization techniques like atmospheric-pressure chemical ionization (APCI) .

- Validate results with complementary methods (e.g., FTIR for functional group confirmation) .

Q. How should researchers reconcile contradictory data on the stability of this compound in aqueous vs. nonpolar solvents?

Conflicting stability reports stem from solvent polarity and trace metal contamination. A systematic approach includes:

- Kinetic studies under controlled humidity and temperature.

- Chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis in aqueous buffers.

- DFT calculations to model degradation pathways and identify transition states . Publish raw datasets (e.g., Arrhenius plots) in supplementary materials to enable replication .

Methodological and Reproducibility Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Account for batch-to-batch variability via mixed-effects models , and validate assumptions with residual plots. Publicly share code (e.g., R or Python scripts) for transparency .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Pre-register protocols on platforms like Open Science Framework.

- Include positive controls (e.g., nitroglycerin) and vehicle controls in all assays.

- Report minimum inhibitory concentrations (MICs) with 95% confidence intervals, avoiding overinterpretation of single-point data .

Data Reporting and Publication Standards

Q. What metadata is essential for publishing this compound research?

- Synthetic procedures (e.g., molar ratios, purification steps).

- Spectral data (NMR δ-values, IR peaks, HRMS spectra).

- Stability profiles (e.g., half-life in PBS at 37°C).

- Adhere to Beilstein Journal guidelines: Limit main-text data to five compounds; archive extensive datasets in supplementary files .

Q. How should conflicting results about this compound’s vasodilatory mechanisms be addressed in discussion sections?

Frame contradictions as opportunities for hypothesis refinement. For example, discrepancies in NO-release kinetics may arise from assay sensitivity (chemiluminescence vs. amperometric probes). Propose follow-up experiments (e.g., EPR spectroscopy to detect free radicals) and cite prior work comprehensively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.